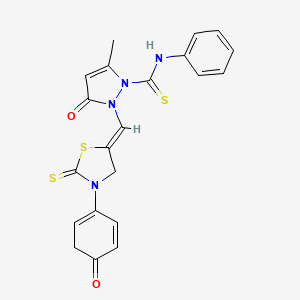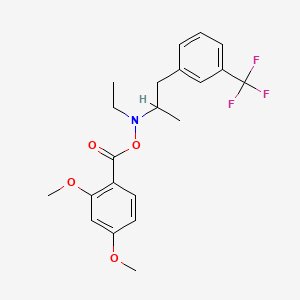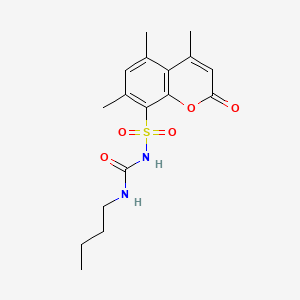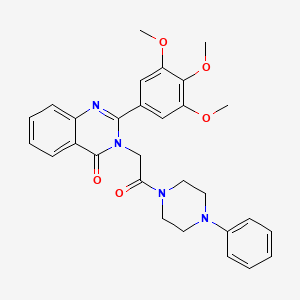
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including enzyme inhibition and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- typically involves the reaction of cyanoketene dithioacetal with various substituted hydrazines under reflux conditions in dry dimethylformamide (DMF) in the presence of trimethylamine (TEA) . This method yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an enzyme inhibitor. It has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This makes it a potential candidate for the treatment of gout and hyperuricemia .
Medicine
In medicine, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- has demonstrated anticancer properties. It has been found to inhibit the growth of various cancer cell lines, making it a potential lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, alleviating symptoms of gout.
類似化合物との比較
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- stands out due to its dual enzyme inhibitory and anticancer properties
特性
CAS番号 |
152423-16-0 |
|---|---|
分子式 |
C13H7ClN4S2 |
分子量 |
318.8 g/mol |
IUPAC名 |
12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C13H7ClN4S2/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |
InChIキー |
JJRAETHZTYXMNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=S)N23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)


![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)





